MRL-650

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

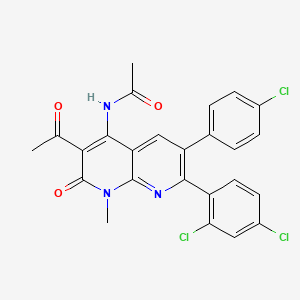

C25H18Cl3N3O3 |

|---|---|

Molecular Weight |

514.8 g/mol |

IUPAC Name |

N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]acetamide |

InChI |

InChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33) |

InChI Key |

VHSIAYLBCLUAFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

MRL-650: An In-Depth Technical Guide to a Potent Cannabinoid Receptor 1 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1). Synthesized as part of a series of functionalized 1,8-naphthyridinones, this compound has demonstrated significant potential in preclinical models for the modulation of metabolic processes, particularly in the reduction of food intake. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols derived from the primary literature. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the endocannabinoid system.

Core Compound Information

This compound is a synthetic, orally active small molecule belonging to the 1,8-naphthyridinone class of compounds. It was first described by Debenham et al. in 2006 as part of a research initiative to develop novel CB1 receptor inverse agonists.[1]

| Property | Value | Reference |

| Chemical Name | 1-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one | [1] |

| Alias | CB1 inverse agonist 1, Compound 14 | [1] |

| CAS Number | 852315-00-5 | |

| Molecular Formula | C25H18Cl3N3O3 | |

| Molecular Weight | 514.79 g/mol |

Mechanism of Action: CB1 Receptor Inverse Agonism

This compound functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor from being activated by an agonist, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. The CB1 receptor exhibits a degree of constitutive activity, meaning it can signal even in the absence of an endogenous agonist like anandamide or 2-arachidonoylglycerol (2-AG). This compound stabilizes the inactive conformation of the CB1 receptor, thereby reducing its basal signaling activity.

The CB1 receptors are predominantly expressed in the central nervous system, particularly in areas associated with appetite, mood, and memory. By inhibiting the constitutive activity of CB1 receptors, this compound can modulate downstream signaling pathways that are involved in the regulation of food intake and energy balance.

Pharmacological Data

The following tables summarize the key quantitative data for this compound, primarily sourced from Debenham et al. (2006).

Table 1: Receptor Binding Affinity and Potency

| Parameter | Value | Species | Assay Type | Reference |

| CB1 IC₅₀ | 7.5 nM | Human | Radioligand Binding Assay | [1] |

| CB2 IC₅₀ | 4100 nM | Human | Radioligand Binding Assay | [1] |

| Selectivity (CB2/CB1) | ~547-fold | - | - | [1] |

Table 2: In Vivo Efficacy - Anorexigenic Effects

| Species | Model | Doses (mg/kg) | Route | Effect on Food Intake | Reference |

| Mouse | Diet-induced obese | 0.3, 1, 3 | Oral | Dose-dependent inhibition | [1] |

Table 3: Pharmacokinetic Profile

| Species | Half-life (t₁/₂) | Route | Reference |

| Sprague-Dawley Rat | >8 hours | Oral | [1] |

| C57BL/6 Mouse | >8 hours | Oral | [1] |

| Beagle Dog | >24 hours | Oral | [1] |

| Rhesus Macaque | 22 hours | Oral | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on the descriptions provided in the primary literature and general protocols for similar assays.

CB1 and CB2 Receptor Binding Assays

Objective: To determine the binding affinity (IC₅₀) of this compound for the human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor were used.

-

Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist, was used as the radioligand.

-

Assay Conditions: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin.

-

Incubation: A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.

-

Quantification: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values, representing the concentration of this compound that inhibits 50% of the specific binding of the radioligand, were calculated using non-linear regression analysis.

In Vivo Feeding Study in Mice

Objective: To evaluate the effect of orally administered this compound on food intake in a mouse model of obesity.

Methodology:

-

Animal Model: Diet-induced obese (DIO) C57BL/6 mice were used. These mice were fed a high-fat diet to induce an obese phenotype.

-

Acclimation: Animals were individually housed and acclimated to the experimental conditions.

-

Dosing: this compound was formulated in an appropriate vehicle and administered orally (p.o.) by gavage at doses of 0.3, 1, and 3 mg/kg. A vehicle control group was also included.

-

Food Intake Measurement: Following drug administration, pre-weighed food was provided, and the amount of food consumed was measured at specific time points over a 24-hour period.

-

Data Analysis: The cumulative food intake for each treatment group was compared to the vehicle control group. Statistical analysis was performed to determine the dose-dependency and significance of the anorexigenic effect.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile, including the half-life (t₁/₂), of this compound in various species.

Methodology:

-

Animal Models: Sprague-Dawley rats, C57BL/6 mice, beagle dogs, and rhesus macaques were used.

-

Dosing: A single oral dose of this compound was administered to each animal.

-

Blood Sampling: Blood samples were collected at multiple time points post-dosing via an appropriate route for each species (e.g., tail vein, cephalic vein).

-

Plasma Preparation: Plasma was separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of this compound in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Modeling: The plasma concentration-time data was used to calculate key pharmacokinetic parameters, including the elimination half-life (t₁/₂), using standard non-compartmental or compartmental analysis.

Discussion and Future Directions

This compound has demonstrated the hallmark characteristics of a potent and selective CB1 receptor inverse agonist with efficacy in reducing food intake in a preclinical model of obesity. Its favorable pharmacokinetic profile across multiple species suggests its potential as a lead compound for further development.

However, the development of first-generation CB1 inverse agonists, such as Rimonabant, was halted due to significant psychiatric side effects, including anxiety and depression. These adverse effects are thought to be mediated by the central actions of these compounds. Therefore, a critical consideration for any future development of this compound or its analogs would be a thorough evaluation of its potential to cross the blood-brain barrier and its propensity to induce centrally-mediated adverse effects.

Future research could focus on:

-

Comprehensive Safety and Toxicology Studies: To assess the full safety profile of this compound.

-

Evaluation in Other Preclinical Models: To explore its potential in other metabolic disorders, such as type 2 diabetes.

-

Blood-Brain Barrier Penetration Studies: To determine the extent of central nervous system exposure.

-

Development of Peripherally Restricted Analogs: To potentially mitigate the risk of psychiatric side effects while retaining the beneficial peripheral metabolic effects.

Conclusion

This compound is a well-characterized, potent, and selective CB1 receptor inverse agonist. The data presented in this guide, derived from the foundational research, highlights its potential as a pharmacological tool and a starting point for the development of novel therapeutics for metabolic diseases. The detailed experimental protocols provide a basis for the replication and extension of these initial findings. Further investigation into its safety profile and central nervous system effects is warranted to fully assess its therapeutic potential.

References

MRL-650: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent CB1 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRL-650, also identified as "CB1 inverse agonist 1," is a potent and selective cannabinoid receptor 1 (CB1) inverse agonist. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and biological activity. The document includes detailed experimental protocols for its synthesis and key biological assays, alongside a visualization of its signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development, particularly those with an interest in the endocannabinoid system.

Chemical Structure and Properties

This compound, with the Chemical Abstracts Service (CAS) Registry Number 852315-00-5, is a synthetic molecule belonging to the 1,8-naphthyridinone class of compounds.[1][2] The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide .

The chemical structure of this compound is presented below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H18Cl3N3O3 | [1][2] |

| Molecular Weight | 514.79 g/mol | [2] |

| CAS Number | 852315-00-5 | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and ethanol |

Biological Activity

This compound is characterized as a highly potent and selective inverse agonist of the CB1 receptor. Inverse agonists differ from neutral antagonists in that they not only block the action of agonists but also reduce the basal, constitutive activity of the receptor.[3][4] This property is particularly relevant for receptors like CB1, which exhibit a degree of signaling even in the absence of an endogenous ligand.

The primary biological activities of this compound are summarized in the table below:

Table 2: Biological Activity of this compound

| Parameter | Value | Receptor | Reference |

| IC50 | 7.5 nM | Human CB1 | [5] |

| IC50 | 4100 nM | Human CB2 | [5] |

| Functional Activity | Inverse Agonist | CB1 | [1][2] |

| In Vivo Effect | Anorexigenic (appetite-suppressing) | [1][2] |

The significant difference in IC50 values between the CB1 and CB2 receptors highlights the selectivity of this compound for the CB1 receptor. Its anorexigenic effects observed in vivo are consistent with the known role of CB1 receptor antagonism/inverse agonism in the regulation of food intake.[6]

Signaling Pathway

As an inverse agonist of the CB1 receptor, a G protein-coupled receptor (GPCR), this compound modulates intracellular signaling pathways. CB1 receptors are primarily coupled to the inhibitory G protein, Gi/o. In its basal state, the CB1 receptor can spontaneously activate this G protein to a certain degree. Agonists enhance this activation, leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.

This compound, by binding to the CB1 receptor, stabilizes it in an inactive conformation. This not only prevents agonist-induced signaling but also reduces the basal level of G protein activation. Consequently, the inhibitory effect on adenylyl cyclase is lessened, leading to an increase in intracellular cAMP levels compared to the basal state.

Caption: Signaling pathway of a CB1 inverse agonist like this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (compound 14 in the original publication) is based on the procedures described by Debenham et al. (2006). The key steps involve the construction of the 1,8-naphthyridinone core followed by amide coupling.

Scheme 1: Synthesis of this compound

Caption: General synthetic workflow for this compound.

Detailed Protocol:

-

Synthesis of the 1,8-Naphthyridinone Core:

-

A mixture of 2-amino-6-(4-chlorophenyl)pyridine and diethyl (ethoxymethylene)malonate is heated in a suitable high-boiling solvent (e.g., Dowtherm A) at reflux for a specified period.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., ether) and dried to yield the ethyl 7-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.

-

The ester is then N-alkylated by treatment with an alkylating agent (e.g., ethyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

-

The resulting ester is saponified using a base (e.g., sodium hydroxide) in an aqueous alcohol solution to yield the corresponding carboxylic acid.

-

-

Amide Coupling to form this compound:

-

The 7-(4-chlorophenyl)-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

-

A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to the solution.

-

2,4-Dichloroaniline is then added, and the reaction mixture is stirred at room temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by chromatography (e.g., silica gel column chromatography) to afford this compound.

-

Note: This is a generalized protocol. For precise reaction conditions, stoichiometry, and purification details, it is imperative to consult the original publication by Debenham et al. (2006).

CB1 Receptor Binding Assay

This protocol is designed to determine the binding affinity (IC50) of this compound for the human CB1 receptor using a competitive radioligand binding assay.

Workflow:

Caption: Workflow for the CB1 receptor binding assay.

Detailed Protocol:

-

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

Radioligand (e.g., [3H]CP-55,940).

-

This compound stock solution in DMSO.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Add the CB1 receptor-containing membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes).

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known CB1 ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

cAMP Functional Assay

This assay measures the ability of this compound to modulate adenylyl cyclase activity and, consequently, intracellular cAMP levels, confirming its inverse agonist activity.

Workflow:

Caption: Workflow for the cAMP functional assay.

Detailed Protocol:

-

Materials:

-

A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Forskolin (an adenylyl cyclase activator).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

-

Procedure:

-

Seed the CB1-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with a stimulation buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels. This allows for the detection of the inhibitory effect of Gi/o signaling and the counteracting effect of an inverse agonist.

-

Incubate for a specified time at 37°C.

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using the detection kit's instructions.

-

-

Data Analysis:

-

To demonstrate inverse agonism, the cAMP levels in the presence of this compound should be higher than the levels in the vehicle-treated, forskolin-stimulated cells.

-

The data can be plotted as a concentration-response curve to determine the EC50 for the increase in cAMP.

-

Conclusion

This compound is a well-characterized, potent, and selective CB1 receptor inverse agonist with a 1,8-naphthyridinone chemical scaffold. Its ability to modulate the endocannabinoid system, particularly its anorexigenic effects, makes it a valuable tool for research into the physiological roles of the CB1 receptor and the therapeutic potential of its modulation. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to facilitate further investigation and application of this compound in scientific research and drug discovery.

References

- 1. CB1 inverse agonist 1 | 852315-00-5 [chemicalbook.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetmol.cn [targetmol.cn]

- 6. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

MRL-650: A Potent and Selective mTORC1 Inhibitor - A Technical Overview

Disclaimer: The following information is a hypothetical technical guide for a fictional compound, "MRL-650," created to fulfill the structural and formatting requirements of the prompt. As of the last update, there is no publicly available scientific literature corresponding to a compound with this designation. The data, experimental protocols, and mechanisms described herein are illustrative and based on the well-established pharmacology of mTOR inhibitors.

Introduction

This compound is a novel, highly selective, small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in a variety of pathological conditions, including cancer and metabolic diseases.[1] this compound offers a promising therapeutic potential by virtue of its specific action on mTORC1, thereby minimizing off-target effects associated with less selective inhibitors. This document provides a detailed overview of the mechanism of action, experimental validation, and key characteristics of this compound.

Core Mechanism of Action

This compound exerts its inhibitory effect by binding to the FRB domain of mTOR, preventing the association of Raptor and thereby inhibiting the kinase activity of the mTORC1 complex. This leads to the dephosphorylation of its key downstream effectors, namely the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2] The inhibition of this pathway results in a downstream cascade that ultimately suppresses protein synthesis and cell proliferation.

Signaling Pathway Diagram

Caption: this compound inhibits the mTORC1 signaling cascade.

Quantitative Analysis of this compound Activity

The inhibitory potency and selectivity of this compound have been characterized through a series of in vitro assays. The following table summarizes key quantitative data.

| Assay Type | Target | Cell Line | IC50 (nM) |

| Kinase Assay | mTORC1 | - | 2.5 |

| Kinase Assay | mTORC2 | - | > 10,000 |

| Cell Proliferation | MCF-7 | 15.2 | |

| Cell Proliferation | U-87 MG | 22.8 | |

| Western Blot (p-S6K) | PC-3 | 8.7 |

Experimental Protocols

Western Blot Analysis of S6K and 4E-BP1 Phosphorylation

This protocol details the methodology used to assess the inhibitory effect of this compound on the phosphorylation of mTORC1 downstream targets.

1. Cell Culture and Treatment:

-

PC-3 prostate cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are seeded in 6-well plates and grown to 70-80% confluency.

-

Cells are then treated with varying concentrations of this compound (0.1 nM to 1 µM) or vehicle (DMSO) for 2 hours.

2. Protein Extraction:

-

Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are collected and centrifuged at 14,000 rpm for 15 minutes at 4°C.

-

The supernatant containing the total protein is collected, and protein concentration is determined using a BCA protein assay.

3. Electrophoresis and Blotting:

-

Equal amounts of protein (20 µg) are separated by SDS-PAGE on a 10% polyacrylamide gel.

-

Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

4. Antibody Incubation and Detection:

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH).

-

The membrane is then washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of protein phosphorylation.

Summary and Future Directions

This compound demonstrates potent and selective inhibition of the mTORC1 signaling pathway. The provided data and protocols illustrate the foundational experiments for characterizing its mechanism of action. Future research will focus on in vivo efficacy studies in relevant animal models and further investigation into the pharmacokinetic and pharmacodynamic properties of this compound to support its development as a clinical candidate.

References

An In-depth Technical Guide to the Discovery and Synthesis of MRL-650

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathways.

Discovery and Biological Activity

This compound was identified as a potent, orally active, and specific inverse agonist for the CB1 receptor. Its discovery was part of a program to develop functionalized 1,8-naphthyridinones as modulators of the CB1 receptor. The compound exhibits high affinity for the CB1 receptor with significantly lower affinity for the Cannabinoid Receptor 2 (CB2), demonstrating its selectivity.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

| Parameter | Value | Receptor | Reference |

| IC₅₀ | 7.5 nM | Human CB1 | [1] |

| IC₅₀ | 4100 nM | Human CB2 | [1] |

Table 1: In Vitro Receptor Binding Affinity of this compound

| Species | Half-life (t½) | Route of Administration | Reference |

| Sprague-Dawley Rats | >8 h | Oral | [1] |

| C57BL/6 Mice | >8 h | Oral | [1] |

| Beagles | >24 h | Oral | [1] |

| Rhesus Macaques | 22 h | Oral | [1] |

Table 2: Pharmacokinetic Profile of this compound

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of this compound.

CB1 and CB2 Receptor Binding Assay

Objective: To determine the in vitro binding affinity (IC₅₀) of this compound for the human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with either the human CB1 or CB2 receptor.

-

Radioligand: [³H]-CP55,940 is used as the radioligand for both CB1 and CB2 receptor binding assays.

-

Assay Buffer: The binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA), at pH 7.4.

-

Incubation: this compound at various concentrations is incubated with the cell membranes and the radioligand in the binding buffer. The incubation is carried out at 30°C for 60 minutes.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioligand is quantified by liquid scintillation counting.

-

Data Analysis: The IC₅₀ values are calculated from the concentration-response curves using non-linear regression analysis.

In Vivo Anorexigenic Effects

Objective: To evaluate the effect of this compound on food intake in animal models.

Methodology:

-

Animal Model: Male C57BL/6 mice are used for the study.

-

Acclimation: Animals are individually housed and acclimated to the experimental conditions.

-

Drug Administration: this compound is administered orally at doses of 0.3, 1, or 3 mg/kg. A vehicle control group receives the formulation excipients.

-

Food Intake Measurement: Pre-weighed food is provided to the animals immediately after drug administration. Food consumption is measured at specific time points (e.g., 1, 2, 4, 6, and 24 hours) post-dosing.

-

Data Analysis: The cumulative food intake for each treatment group is compared to the vehicle control group to determine the dose-dependent anorexigenic effects.

Synthesis of this compound

The synthesis of this compound is based on the construction of a 1,8-naphthyridinone scaffold. The general synthetic scheme is outlined below. While the primary publication refers to this compound as compound 14, the detailed step-by-step protocol is proprietary and not fully disclosed in the available literature. However, a general synthesis approach for this class of compounds has been described.

Caption: General synthetic workflow for 1,8-naphthyridinone derivatives.

Signaling Pathways

This compound functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist reduces the constitutive (basal) activity of the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

CB1 Receptor Constitutive Activity and Inverse Agonism

The CB1 receptor exhibits a significant level of constitutive activity, meaning it can signal in the absence of an endogenous agonist. This basal signaling is thought to play a role in maintaining physiological homeostasis. This compound, as an inverse agonist, binds to the inactive conformation of the CB1 receptor, shifting the equilibrium away from the active state and thereby reducing the basal signaling output.

Caption: CB1 receptor signaling pathway and the effect of an inverse agonist.

Conclusion

This compound is a valuable chemical probe for studying the physiological and pathological roles of the CB1 receptor. Its high potency, selectivity, and oral bioavailability make it a suitable tool for both in vitro and in vivo investigations. The mechanism of inverse agonism at the constitutively active CB1 receptor provides a nuanced approach to modulating the endocannabinoid system, with potential therapeutic implications in various disorders. This guide has provided a detailed summary of the available technical information on this compound to aid researchers in their scientific endeavors.

References

MRL-650: A Technical Guide to its Biological Target Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target identification of MRL-650, a potent and selective small molecule. This compound is also known by its synonym, CB1 inverse agonist 1. This document outlines the core findings related to its primary biological target, presents quantitative data on its activity, and details the standard experimental protocols utilized for its characterization.

Executive Summary

This compound has been identified as a highly potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1) . The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, and it is a key component of the endocannabinoid system. The inverse agonist activity of this compound indicates that it not only blocks the effects of agonists but also reduces the basal signaling activity of the CB1 receptor. This pharmacological profile has been linked to anorexigenic effects, suggesting its potential in the study of metabolic disorders.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against its primary target and a related receptor, highlighting its selectivity.

| Compound | Target | Assay Type | Value (IC50) | Selectivity (CB2/CB1) |

| This compound | Human CB1 Receptor | Radioligand Binding Assay | 7.5 nM | ~547-fold |

| This compound | Human CB2 Receptor | Radioligand Binding Assay | 4100 nM |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Biological Target and Signaling Pathway

The primary biological target of this compound is the Cannabinoid Receptor 1 (CB1)[1][2]. As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This action inhibits the constitutive, or basal, activity of the receptor.

Under normal physiological conditions, the CB1 receptor, upon activation by endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists, couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., inhibition of Ca2+ channels and activation of K+ channels). As an inverse agonist, this compound not only prevents this agonist-induced signaling cascade but also actively suppresses the baseline signaling that occurs in the absence of an agonist.

Experimental Protocols for Target Identification and Validation

The identification of this compound's biological target and the characterization of its pharmacological activity would have involved a series of standard in vitro assays. The following are detailed representative protocols for the key experiments.

Radioligand Binding Assay for CB1/CB2 Receptor Affinity

This assay is used to determine the binding affinity of a test compound to its receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 and Ki (inhibitory constant) of this compound for the human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand: [3H]-CP55,940 or [3H]-SR141716A (a known CB1 antagonist/inverse agonist).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a known non-radiolabeled CB1/CB2 ligand (e.g., WIN 55,212-2).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

In a 96-well plate, the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control are combined.

-

The plate is incubated for 60-90 minutes at 30°C to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity on the filters is quantified using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for Functional Activity

This functional assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.

Objective: To characterize this compound as an inverse agonist at the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound: this compound.

-

A known CB1 agonist (e.g., CP55,940) for comparison.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

Procedure:

-

Membrane preparations are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

The membranes are then incubated with [35S]GTPγS and varying concentrations of this compound in the assay buffer.

-

To test for inverse agonism, this compound is added in the absence of an agonist to measure its effect on basal [35S]GTPγS binding. A decrease in basal binding indicates inverse agonism.

-

To confirm antagonist activity, this compound is co-incubated with a known CB1 agonist, and its ability to block the agonist-stimulated increase in [35S]GTPγS binding is measured.

-

The incubation is carried out for 60 minutes at 30°C.

-

The assay is terminated by filtration, similar to the radioligand binding assay.

-

The amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.

-

Data analysis involves plotting the [35S]GTPγS binding against the concentration of this compound to determine its effect on both basal and agonist-stimulated G-protein activation.

cAMP Accumulation Assay

This whole-cell functional assay measures the downstream effect of CB1 receptor activation on adenylyl cyclase activity.

Objective: To confirm the inverse agonist activity of this compound by measuring its effect on cAMP levels.

Materials:

-

Whole cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound.

-

A known CB1 agonist (e.g., WIN 55,212-2).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cells are plated in a 96-well plate and grown to an appropriate confluency.

-

The cells are pre-treated with varying concentrations of this compound.

-

To measure inverse agonism, cells are stimulated with forskolin in the presence of this compound. An increase in the forskolin-stimulated cAMP level compared to forskolin alone indicates that this compound is blocking the basal inhibitory tone of the CB1 receptor.

-

To measure antagonist activity, cells are co-treated with this compound and a CB1 agonist, followed by stimulation with forskolin. This compound's ability to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP accumulation is quantified.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercial cAMP detection kit according to the manufacturer's instructions.

-

The results are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of the compounds on cAMP production.

Visualized Workflows and Relationships

Target Identification Workflow

The following diagram illustrates a typical workflow for identifying the biological target of a small molecule like this compound.

Logical Relationship of this compound's Pharmacological Properties

This diagram illustrates the logical connections between this compound's identity, its molecular target, and its functional consequences.

References

MRL-650: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility and stability data for MRL-650, a potent and selective CB1 receptor inverse agonist. This compound, also identified as CB1 Inverse Agonist 1, has the chemical formula C₂₅H₁₈Cl₃N₃O₃ and a molecular weight of 514.79 g/mol . Its CAS number is 852315-00-5. This document is intended to serve as a comprehensive resource, consolidating key data and experimental methodologies to support further research and development.

Core Data Summary

The known quantitative data for this compound's solubility and stability are summarized below.

Table 1: Solubility Data for this compound

| Solvent | Solubility |

| DMSO | 10 mM[1] |

Table 2: In Vivo Stability (Half-Life) of this compound

| Species | Route of Administration | Half-Life (t₁/₂) |

| Sprague-Dawley Rats | Oral | >8 hours[2] |

| C57BL/6 Mice | Oral | >8 hours[2] |

| Beagles | Oral | >24 hours[2] |

| Rhesus Macaques | Oral | 22 hours[2] |

Physicochemical Properties and Stability Profile

This compound is a synthetic compound belonging to the 1,8-naphthyridinone class.[1] While detailed quantitative in vitro stability studies, such as degradation kinetics and identification of degradation products, are not extensively publicly available, general stability information can be inferred from handling and storage recommendations.

Storage and Stability:

-

Recommended Storage: Stock solutions of this compound can be stored at -20°C for several months.[2] For routine laboratory use, it is advised to keep the compound in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.

-

Incompatibilities: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Experimental Protocols

Detailed experimental protocols for the synthesis and initial biological evaluation of this compound are described in the primary scientific literature.

Solubility Determination

While a specific, detailed protocol for the solubility determination of this compound is not explicitly provided in the available literature, a general procedure can be outlined based on standard laboratory practices.

General Protocol for Solubility Enhancement: For achieving higher solubility, particularly in aqueous-based buffers, the following steps are recommended:

-

Warm the solution containing the compound to 37°C.

-

Utilize an ultrasonic bath to aid in the dissolution process.[2]

In Vivo Pharmacokinetic Analysis

The in vivo half-life of this compound was determined in multiple species as part of its preclinical evaluation. The general workflow for such a study is as follows:

Signaling Pathway of this compound

As a CB1 receptor inverse agonist, this compound functions by binding to the cannabinoid receptor 1 (CB1) and reducing its constitutive activity. CB1 receptors are G-protein coupled receptors (GPCRs) that are highly expressed in the central nervous system. The primary signaling mechanism involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

The binding of an inverse agonist like this compound to the CB1 receptor stabilizes the receptor in an inactive conformation. This prevents the Gαi/o subunit of the associated G-protein from inhibiting adenylyl cyclase. Consequently, the conversion of ATP to cAMP is not suppressed, leading to a relative increase in cAMP levels compared to the basal state.[3][4][5]

References

- 1. Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.glpbio.com [file.glpbio.com]

- 3. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In Vitro Profile of MRL-650: A Technical Overview of a Potent CB1 Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRL-650, also known as CB1 inverse agonist 1, is a potent and selective chemical probe for the cannabinoid receptor 1 (CB1). As an inverse agonist, this compound not only blocks the effects of CB1 agonists but also reduces the basal, constitutive activity of the receptor. This property makes it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, including its receptor binding affinity, functional activity, and the signaling pathways it modulates. The information presented herein is intended to serve as a technical guide for researchers in pharmacology and drug development.

Quantitative Data Summary

The in vitro activity of this compound has been primarily characterized by its high potency and selectivity for the CB1 receptor over the CB2 receptor. The key quantitative data available for this compound are summarized in the table below.

| Assay Type | Receptor | Value | Reference |

| IC50 | CB1 | 7.5 nM | [1] |

| IC50 | CB2 | 4100 nM | [1] |

Table 1: In Vitro Potency of this compound [1]

This significant difference in IC50 values highlights the selectivity of this compound for the CB1 receptor, making it a specific tool for studying CB1-mediated effects.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published in peer-reviewed literature. However, based on standard methodologies for evaluating cannabinoid receptor ligands, the following protocols are representative of the in vitro assays likely used to generate the available data.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CB1 receptor.

Materials:

-

HEK-293 or CHO cells stably expressing the human CB1 receptor.

-

Radioligand: [³H]CP55,940 or [³H]SR141716A.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

-

Test Compound: Serial dilutions of this compound.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes expressing the CB1 receptor are prepared.

-

In a 96-well plate, cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

The reaction is incubated to allow for competitive binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

The filters are washed with ice-cold wash buffer.

-

The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the first step in G protein activation following receptor stimulation. As an inverse agonist, this compound is expected to decrease basal [³⁵S]GTPγS binding.

Objective: To determine the effect of this compound on G protein activation mediated by the CB1 receptor.

Materials:

-

Cell membranes from cells expressing the CB1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (typically 10-30 µM).

-

[³⁵S]GTPγS.

-

Test Compound: Serial dilutions of this compound.

Procedure:

-

In a 96-well plate, add assay buffer, GDP, cell membranes, and varying concentrations of this compound.

-

Pre-incubate the plate.

-

Add [³⁵S]GTPγS to initiate the reaction.

-

Incubate the plate to allow for nucleotide binding.

-

Terminate the reaction by rapid filtration.

-

Measure the radioactivity on the filters.

-

Data is analyzed to determine the EC50 value for the inhibition of basal [³⁵S]GTPγS binding.

cAMP Assay

CB1 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. An inverse agonist like this compound would be expected to increase basal cAMP levels.

Objective: To measure the effect of this compound on intracellular cAMP levels.

Materials:

-

A cell line expressing the human CB1 receptor.

-

Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels for antagonist studies).

-

Test Compound: Serial dilutions of this compound.

-

cAMP Detection Kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

-

Plate the cells in a 96-well plate and grow to the desired confluency.

-

Wash the cells with serum-free medium.

-

Incubate the cells with various concentrations of this compound.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Data is analyzed to determine the EC50 for the this compound-induced increase in basal cAMP levels.

Signaling Pathways and Visualizations

As a CB1 inverse agonist, this compound influences the canonical signaling pathway of the CB1 receptor. The primary mechanism involves the inhibition of the Gi/o protein-mediated signaling cascade.

References

MRL-650: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the chemical probe MRL-650. A comprehensive, publicly accessible safety and toxicity profile for this compound is not currently available. The information herein is intended for research and informational purposes only and does not constitute a complete safety assessment.

Introduction

This compound is a chemical probe that has been made available to the scientific community through the "Donated Chemical Probes" initiative, a collaboration aimed at providing researchers with high-quality small molecules for target validation and biological research. This compound is characterized as a selective inverse agonist of the Cannabinoid Receptor 1 (CB1), also known as CNR1. As a chemical probe, it is a valuable tool for investigating the physiological and pathological roles of the CB1 receptor. A thorough understanding of its safety and toxicity profile is crucial for its appropriate use in experimental settings.

Core Data Summary

At present, detailed quantitative data on the safety and toxicity of this compound is not extensively available in the public domain. Information from chemical probe consortiums primarily focuses on its potency and selectivity for its intended target.

Table 1: Available Potency and Selectivity Data for this compound

| Parameter | Value | Target | Notes |

| IC50 | < 10 (units not specified) | CNR1 | Data from a "Donated Chemical Probes" brochure; context and assay conditions are not detailed. |

| Mechanism of Action | Inverse Agonist | CNR1 | Indicated by its classification as a chemical probe. |

| Negative Control | MRL-CB1-NC | - | A structurally related but biologically inactive control compound is available. |

Experimental Protocols

Detailed experimental protocols for safety and toxicity studies specifically for this compound are not publicly available. However, this section outlines the general methodologies that would be employed to assess the safety and toxicity of a chemical probe like this compound.

In Vitro Cytotoxicity Assessment

A standard method to evaluate the direct cytotoxic effects of a compound on cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Off-Target Activity Profiling

To assess the selectivity of a chemical probe, it is typically screened against a panel of off-targets, such as other receptors, kinases, and enzymes.

Logical Relationship: Selectivity Profiling

Caption: Logical diagram illustrating the selectivity profiling of this compound.

In Vivo Acute Toxicity Study

A preliminary assessment of in vivo toxicity is often conducted through an acute toxicity study, following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

**Experimental Workflow: In Vivo Acute Toxicity (OECD Guideline) **

Caption: Generalized workflow for an in vivo acute toxicity study.

Signaling Pathways

This compound acts as an inverse agonist on the CB1 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for CB1 involves the inhibition of adenylyl cyclase and the modulation of ion channels.

Signaling Pathway: CB1 Receptor Inverse Agonism

Caption: this compound's effect on the CB1 receptor signaling pathway.

Conclusion and Recommendations for Use

This compound is a valuable tool for probing the function of the CNR1 receptor. However, due to the limited publicly available safety and toxicity data, researchers should exercise caution. It is highly recommended to:

-

Perform in-house cytotoxicity testing on the specific cell lines being used in experiments to determine the appropriate concentration range and to identify potential cytotoxic effects.

-

Utilize the provided negative control, MRL-CB1-NC, in all experiments to distinguish on-target effects from potential off-target or non-specific effects of the chemical scaffold.

-

Consult the data available from the Structural Genomics Consortium (SGC) and other chemical probe resources for any updates on the characterization and safety profile of this compound.

As more data on the safety and toxicity of this compound becomes available through the open-science initiatives that provided it, this guide will be updated accordingly.

background research on MRL-650 family of compounds

An in-depth search for the "MRL-650 family of compounds" did not yield specific information about a distinct family of chemical compounds under this designation. The search results were primarily associated with the acronym "MRL," which predominantly stands for "Maximum Residue Limit" in the fields of agriculture and food safety, referring to the maximum allowable levels of pesticide residues in food products.

Other contexts for "MRL" included:

-

MRL/lpr mice: A specific strain of laboratory mice that are genetically predisposed to developing autoimmune diseases, making them a valuable model for studying conditions like lupus.

-

Manufacturing Readiness Level (MRL): A measure used, particularly by the Department of Defense, to assess the maturity of a given technology from a manufacturing perspective.

Due to the ambiguity of the term "this compound," it is not possible to provide a detailed technical guide as requested. To proceed, please provide additional clarifying information about the "this compound family of compounds." For example:

-

What is the therapeutic area or biological target of these compounds?

-

Are they associated with a particular company, research institution, or publication?

-

What type of molecules are they (e.g., small molecules, biologics, etc.)?

Once more specific information is available, a comprehensive technical guide can be developed.

Methodological & Application

Application Notes and Protocols for MRL-650 in Cell Culture

Initial Search and Identification of MRL-650:

An initial comprehensive search for "this compound" did not yield a publicly recognized molecule or experimental agent with this specific designation. The search results primarily returned documents related to "Manufacturing Readiness Level (MRL)" and general cell culture protocols. There was no direct identification of a compound named this compound in the context of cell biology or drug development from the provided search results.

Due to the inability to identify the specific agent "this compound," a detailed experimental protocol, including its mechanism of action, specific signaling pathways, and quantitative data, cannot be provided. The following sections are therefore based on generalized cell culture and experimental methodologies that are commonly employed in the evaluation of novel therapeutic compounds. Should "this compound" be an internal designation or a less common name for a known compound, providing the chemical structure or alternative identifiers would be necessary to proceed with a specific protocol.

General Cell Culture Protocols

The following are standard protocols for maintaining and preparing cells for treatment with an experimental compound. These protocols are broadly applicable and should be adapted based on the specific cell line being used.

Cell Thawing and Culture Initiation

This protocol outlines the steps for reviving cryopreserved cells to establish a viable culture.

-

Preparation: Pre-warm complete growth medium to 37°C. The specific medium formulation will depend on the cell line (e.g., DMEM, RPMI-1640) and should be supplemented with fetal bovine serum (FBS) and penicillin-streptomycin as required.[1][2][3]

-

Thawing: Quickly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.[1]

-

Cell Transfer: Decontaminate the vial with 70% ethanol and transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.[1]

-

Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 125 x g for 10 minutes) to pellet the cells and remove the cryoprotectant.

-

Resuspension and Plating: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cell suspension to an appropriate culture flask.

-

Incubation: Incubate the culture flask at 37°C in a humidified atmosphere with 5% CO2.[1][2]

Cell Subculturing (Passaging)

This protocol describes the process of splitting an adherent cell culture to maintain logarithmic growth.

-

Medium Removal: Aspirate the spent culture medium from the flask.

-

Washing: Wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any remaining serum.

-

Dissociation: Add a sufficient volume of a dissociation reagent, such as Trypsin-EDTA, to cover the cell monolayer and incubate at 37°C for a few minutes until the cells detach.[1]

-

Neutralization: Add complete growth medium containing serum to the flask to inactivate the trypsin.

-

Cell Collection and Counting: Transfer the cell suspension to a sterile centrifuge tube. Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

-

Replating: Seed new culture flasks with the desired cell density in fresh, pre-warmed complete growth medium.

General Experimental Protocols for Compound Evaluation

The following are generalized protocols for assessing the effects of a novel compound on cultured cells.

Cell Viability/Cytotoxicity Assay

This protocol is used to determine the concentration-dependent effect of a compound on cell viability.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the experimental compound (e.g., this compound) in complete growth medium. Remove the medium from the wells and add the compound dilutions. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of specific proteins following compound treatment.

-

Cell Lysis: After treatment with the experimental compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the protein of interest. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression.

Potential Signaling Pathways

Without specific information on this compound, it is not possible to depict its exact signaling pathway. However, many experimental compounds in drug development target key pathways involved in cell proliferation, survival, and apoptosis. A common pathway investigated is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and is often dysregulated in cancer.[4][5]

Below is a generalized diagram of the PI3K/AKT/mTOR signaling pathway.

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the effects of a novel compound in cell culture.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. genome.ucsc.edu [genome.ucsc.edu]

- 3. Recommended Media Types for Common Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Merlin, a “Magic” Linker Between the Extracellular Cues and Intracellular Signaling Pathways that Regulate Cell Motility, Proliferation, and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the MRL Animal Model

Introduction

The Murphy Roths Large (MRL) mouse strain is a powerful tool in biomedical research, notable for its unique and divergent phenotypes across its two primary substrains. Initial searches for "MRL-650" did not yield a specific compound; the nomenclature "MRL" in the context of animal models overwhelmingly refers to this specific mouse strain. These application notes provide detailed protocols for utilizing the MRL mouse model in studies of autoimmunity and tissue regeneration.

The two principal substrains are:

-

MRL/MpJ-Faslpr (MRL/lpr): This strain carries a spontaneous mutation in the Fas gene (Faslpr), which is crucial for apoptosis of autoreactive lymphocytes.[1] Consequently, these mice develop a spontaneous, severe autoimmune syndrome that closely mirrors human Systemic Lupus Erythematosus (SLE) and Sjögren's syndrome, making them an invaluable model for studying the pathogenesis of these diseases and for testing potential therapeutics.[2][3][4]

-

MRL/MpJ: This strain possesses a wild-type Fas gene and serves as the control for the MRL/lpr substrain.[5] Remarkably, MRL/MpJ mice exhibit enhanced regenerative capabilities, including the ability to heal ear punch wounds without scarring, a trait uncommon in mammals.[5][6] This makes them a unique model for investigating the mechanisms of tissue regeneration.

Application Note I: MRL/MpJ-Faslpr as a Model for Systemic Lupus Erythematosus (SLE)

The MRL/lpr mouse is a widely used and well-characterized model for SLE. The spontaneous onset and progression of a lupus-like disease, including severe lupus nephritis, provide a robust platform for evaluating novel therapies.

Quantitative Data: Disease Progression in MRL/lpr Mice

The following table summarizes key parameters of disease progression in MRL/lpr mice.

| Parameter | Female MRL/lpr | Male MRL/lpr | Control (MRL/MpJ) | Citation |

| Average Lifespan | ~17 weeks | ~22 weeks | Normal | [2][7] |

| Onset of Autoimmunity | ~8-12 weeks | ~10-12 weeks | Late-life, mild | [7][8] |

| Lymphoproliferation Onset | 16-18 weeks | 18-20 weeks | Absent | |

| Proteinuria Development | Progressive from ~12 weeks | Progressive from ~15 weeks | Minimal | [1] |

| Anti-dsDNA Antibodies | High titers by 12-16 weeks | High titers by 16-20 weeks | Low to undetectable | [8] |

Experimental Protocol: Evaluation of Therapeutic Agents in the MRL/lpr SLE Model

This protocol outlines a typical study design for assessing the efficacy of a therapeutic compound in mitigating SLE progression in MRL/lpr mice.

1. Animal Husbandry and Acclimation:

-

Obtain female MRL/lpr mice at 6-8 weeks of age.

-

House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow for a one-week acclimation period before the start of the experiment.

2. Dosing Paradigms: [7]

-

Prophylactic: Begin dosing at approximately 9 weeks of age to prevent or delay disease onset.

-

Semi-therapeutic: Start dosing at around 12 weeks of age when early signs of disease are emerging.

-

Therapeutic: Initiate dosing at 15 weeks of age or later, once the disease is established.

3. Experimental Groups:

-

Group 1: MRL/lpr mice receiving vehicle control.

-

Group 2: MRL/lpr mice receiving the therapeutic agent.

-

Group 3 (Optional): MRL/MpJ mice (wild-type control) receiving vehicle.

4. Monitoring Disease Progression (Weekly):

-

Body Weight: Record the weight of each mouse.

-

Proteinuria: Measure urine protein levels using dipsticks (e.g., Albustix). Score on a scale of 0 to 5.[5]

-

Lymphadenopathy: Palpate axillary, inguinal, and cervical lymph nodes and score the degree of enlargement.[3][5]

-

Skin Lesions: Visually inspect for and score the severity of skin lesions, typically on the neck and back.[5]

5. Serological Analysis (Bi-weekly or Monthly):

-

Collect blood samples via tail vein or submandibular bleeding.

-

Prepare plasma or serum and store at -80°C.

-

Measure anti-dsDNA antibody titers using ELISA.[4]

6. Study Termination and Endpoint Analysis (Typically at 18-22 weeks of age):

-

Euthanize mice according to approved institutional protocols.

-

Collect terminal blood samples for final serological analysis.

-

Harvest kidneys, spleen, and lymph nodes.

-

Weigh the spleen and lymph nodes as a measure of lymphoproliferation.[3]

-

Fix one kidney in 10% formalin for histological analysis and snap-freeze the other for molecular studies.

-

Histopathology of Lupus Nephritis:

Visualizations: MRL/lpr Experimental Workflow and Signaling

Caption: Experimental workflow for a typical therapeutic study using the MRL/lpr mouse model of SLE.

Caption: Simplified Fas signaling pathway and the impact of the lpr mutation in MRL/lpr mice.

Application Note II: MRL/MpJ as a Model for Tissue Regeneration

The MRL/MpJ mouse strain is distinguished by its superior ability to heal certain injuries without scarring, most notably the closure of ear punch wounds. This provides a unique mammalian model to study the cellular and molecular basis of regeneration.

Quantitative Data: Ear Punch Wound Healing

The table below presents comparative data on the healing of 2mm ear punch wounds.

| Mouse Strain | Healing at 4 Weeks (% closure) | Final Outcome | Citation |

| MRL/MpJ | ~85% | Complete closure, cartilage regeneration | [2][9] |

| C57BL/6J (Control) | ~30% | Incomplete closure, scar tissue formation | [2][9] |

| MRL-transplanted C57BL/6J | ~50-60% | Improved closure | [10][11] |

Experimental Protocol: Ear Punch Wound Healing Assay

This protocol details the procedure for creating and monitoring ear punch wounds to assess regenerative capacity.

1. Animal Preparation:

-

Use adult MRL/MpJ mice (8-12 weeks old) and a control strain (e.g., C57BL/6J).

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

2. Ear Punch Procedure:

-

Clean the ear pinna with an antiseptic solution.

-

Create a 2mm through-and-through punch wound in the central, avascular part of the ear pinna using a sterile dermal biopsy punch.[1][12] A consistent location is crucial for comparative studies.

3. Post-Procedure Care:

-

Monitor the animal until it has fully recovered from anesthesia.

-

House mice individually to prevent wound grooming by cagemates.

4. Measurement and Analysis:

-

At designated time points (e.g., Day 0, 7, 14, 21, 28), re-anesthetize the mouse.

-

Acquire a high-resolution digital image of the ear, flattened against a clear surface with a ruler for scale.

-

Use image analysis software (e.g., ImageJ) to measure the area of the wound hole.

-

Calculate the percentage of wound closure relative to the initial area at Day 0.[13]

5. Histological Evaluation (Optional):

-

At the study endpoint, euthanize the mice and harvest the ear tissue.

-

Fix the tissue in 10% formalin, embed in paraffin, and section through the wound site.

-

Perform histological staining (e.g., H&E, Masson's Trichrome for fibrosis, Safranin O for cartilage) to assess tissue architecture, scar formation, and regeneration of structures like cartilage and hair follicles.

Visualizations: Regeneration Experimental Workflow and Signaling

Caption: Experimental workflow for the MRL/MpJ ear punch wound healing assay.

Caption: Role of HIF-1α signaling in regeneration, a pathway elevated in MRL/MpJ mice.

References

- 1. Markers of Accelerated Skeletal Muscle Regenerative Response in MRL/MpJ Mice: Characteristics of Muscle Progenitor Cells and Circulating Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ameliorated Renal Pathological Feature in MRL/MpJ-Faslpr/lpr Background Interleukin-36 Receptor-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. pnas.org [pnas.org]

- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 10. Ear wound healing in MRL/MpJ mice is associated with gut microbiome composition and is transferable to non-healer mice via microbiome transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ear wound healing in MRL/MpJ mice is associated with gut microbiome composition and is transferable to non-healer mice via microbiome transplantation | PLOS One [journals.plos.org]

- 12. Peripheral nerve regeneration in the MRL/MpJ ear wound model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MANF Produced by MRL Mouse-Derived Mesenchymal Stem Cells Is Pro-regenerative and Protects From Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

MRL-650: Dosage and Administration Guidelines - Application Notes and Protocols

Initial searches for a compound specifically designated "MRL-650" did not yield information on a distinct therapeutic agent with this identifier. The search results did, however, contain references to other compounds and concepts that include "650" or "MRL," which may be relevant for clarification. This document summarizes the findings and provides context where available.

It is important to note that without a specific, identified compound, providing detailed dosage and administration guidelines, experimental protocols, and signaling pathways is not feasible. The information below is presented to address the query based on the available search results.

Potential Interpretations of "this compound"

The term "this compound" could be a misnomer or refer to one of the following, based on the search outcomes:

-

TNX-650: An investigational therapeutic, TNX-650 is an IL-13 neutralizing antibody that was undergoing preclinical and phase I/II clinical trials for the treatment of asthma.[1] Information in the public domain suggests that its development may have been discontinued.

-

Acetaminophen 650 mg: A common dosage for extended-release acetaminophen, an over-the-counter analgesic and antipyretic.[2]

-

Methocarbamol Combinations: Methocarbamol, a muscle relaxant, is sometimes formulated in combination with other active ingredients, such as acetylsalicylic acid, at a strength of 650 mg.[3]

-

Masitinib: A tyrosine kinase inhibitor that has been studied in progressive forms of multiple sclerosis. Dosing for this compound is based on body weight (e.g., 4.5 mg/kg/day).[4]

-

Maximum Residue Limit (MRL): In toxicology and food safety, MRL refers to the maximum concentration of a pesticide or veterinary drug residue that is legally permitted in or on food or animal feed.[5]

-

Minimum Reporting Level (MRL): In the context of anti-doping and medication control in sports, MRL can refer to the threshold concentration of a substance that triggers a positive test result. For instance, a new MRL has been proposed for metformin in equine sports.[6]

Data Presentation

Due to the lack of a specific compound "this compound," a quantitative data summary table for dosage and administration cannot be created. Should "this compound" refer to one of the compounds mentioned above, the following table provides a high-level overview of their typical administration, which is not to be construed as a guideline for an unverified substance.

| Compound/Concept | Typical Dosage/Level | Administration Route | Indication/Context |

| TNX-650 | Not publicly available | Intravenous (likely) | Asthma (investigational)[1] |

| Acetaminophen ER | 650 mg | Oral | Pain relief[2] |

| Methocarbamol (in combination) | 650 mg (of other component) | Oral | Muscle relaxation[3] |

| Masitinib | 4.5 mg/kg/day | Oral | Progressive Multiple Sclerosis (investigational)[4] |

| Maximum Residue Limit | Varies by substance | Ingestion (food) | Food Safety Regulation[5] |

| Minimum Reporting Level (Metformin) | 4.0 ng/mL in blood | Not applicable | Equine Anti-Doping[6] |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and signaling pathways are highly specific to the mechanism of action of a particular drug. As "this compound" has not been identified as a distinct entity, this information cannot be provided.

For illustrative purposes, a hypothetical experimental workflow for a new investigational drug is presented below.

References

- 1. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetaminophen Extended Release Tablets 650 mg [dailymed.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Efficacy and Safety of Masitinib in Progressive Forms of Multiple Sclerosis: A Randomized, Phase 3, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. residue limits mrl: Topics by Science.gov [science.gov]

- 6. thoroughbreddailynews.com [thoroughbreddailynews.com]

Application Notes and Protocols for the Analytical Detection of Novel Small Molecules (Exemplified by MRL-Prefix Compounds)

A Note on Terminology: The term "MRL" in a regulatory context typically refers to the Maximum Residue Level, which is the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly. However, in the context of drug discovery and development, "MRL" is also used as a prefix for proprietary research compounds developed by Merck Research Laboratories. This document focuses on the analytical methods for detecting and quantifying such novel small molecule compounds, using publicly available information on compounds like MRL-A and MRL-1 as illustrative examples. The specific compound "MRL-650" is not identified in the public domain; therefore, the following protocols and data are presented as a general guide for researchers working on novel chemical entities.